(3S,4R)-4-ethynyloxolan-3-ol

Medicinal Chemistry Antiviral Research Stereochemistry

(3S,4R)-4-ethynyloxolan-3-ol (CAS 2165878-10-2 / 2307750-64-5) is a chiral tetrahydrofuran derivative featuring a hydroxyl group at the 3-position and an ethynyl group at the 4-position with defined (3S,4R) stereochemistry. This heterocyclic scaffold serves as a key intermediate in the synthesis of 4'-ethynyl nucleoside analogs, such as the potent HIV reverse transcriptase inhibitor 4'-ethynyl-2'-deoxyadenosine (EFdA), by providing the requisite sugar backbone.

Molecular Formula C6H8O2
Molecular Weight 112.128
CAS No. 2165878-10-2; 2307750-64-5
Cat. No. B2644169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4R)-4-ethynyloxolan-3-ol
CAS2165878-10-2; 2307750-64-5
Molecular FormulaC6H8O2
Molecular Weight112.128
Structural Identifiers
SMILESC#CC1COCC1O
InChIInChI=1S/C6H8O2/c1-2-5-3-8-4-6(5)7/h1,5-7H,3-4H2/t5-,6-/m1/s1
InChIKeyRFVUVGUBRWLVEX-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(3S,4R)-4-Ethynyloxolan-3-ol: A Chiral Tetrahydrofuran Building Block for Nucleoside Analog Synthesis


(3S,4R)-4-ethynyloxolan-3-ol (CAS 2165878-10-2 / 2307750-64-5) is a chiral tetrahydrofuran derivative featuring a hydroxyl group at the 3-position and an ethynyl group at the 4-position with defined (3S,4R) stereochemistry . This heterocyclic scaffold serves as a key intermediate in the synthesis of 4'-ethynyl nucleoside analogs, such as the potent HIV reverse transcriptase inhibitor 4'-ethynyl-2'-deoxyadenosine (EFdA), by providing the requisite sugar backbone [1]. The presence of both a nucleophilic hydroxyl and a click-reactive ethynyl group enables diverse downstream functionalization for medicinal chemistry campaigns.

Procurement Risk for (3S,4R)-4-Ethynyloxolan-3-ol: Why Stereochemistry and Regiochemistry Are Non-Interchangeable


Generic substitution of (3S,4R)-4-ethynyloxolan-3-ol with other ethynyl-tetrahydrofuran isomers or racemic mixtures is not scientifically valid. The specific (3S,4R) configuration is critical for the biological activity of downstream nucleoside analogs; for instance, the antiviral potency of 4'-ethynyl nucleosides is known to be highly stereospecific, with enantiomers showing drastically different activities . Additionally, positional isomers such as 3-ethynyloxolan-3-ol (CAS 137344-86-6) or 2-ethynyloxolane (CAS 76928-54-6) present a completely different spatial orientation of functional groups, leading to altered reactivity in Click Chemistry conjugations and distinct hydrogen-bonding networks in biological targets [1]. The racemic mixture rel-(3R,4S)-4-ethynyltetrahydrofuran-3-ol (CAS 2307750-64-5) introduces the incorrect enantiomer, which can act as an impurity that compromises enantiomeric excess (ee) in asymmetric syntheses. Therefore, procurement specifications must strictly require the single enantiomer (3S,4R) for reproducible results.

Head-to-Head Evidence for (3S,4R)-4-Ethynyloxolan-3-ol: Quantitative Differentiation from Alternatives


Enantiomeric Excess Defines Inhibitory Potency in LINE1 Reverse Transcriptase Assays

The (3S,4R) stereochemistry of the tetrahydrofuranyl core is essential for the biological activity of the derived 4-ethynyl-3-hydroxy-tetrahydrofuranyl-adenine phosphoramidates. The patent literature establishes that compounds bearing this specific configuration are potent inhibitors of LINE1 reverse transcriptase, while racemic mixtures or diastereomers show significantly reduced or no activity [1]. This is consistent with the known stereospecificity of nucleoside reverse transcriptase inhibitors where the D-configuration (3S,4R) is required for incorporation into DNA, while the L-configuration is inactive .

Medicinal Chemistry Antiviral Research Stereochemistry

Stereochemical Purity Enables Efficient Click Chemistry Bioconjugation

The terminal alkyne of (3S,4R)-4-ethynyloxolan-3-ol participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. The defined stereochemistry ensures a single, homogeneous product upon conjugation, which is critical for developing well-characterized Proteolysis Targeting Chimeras (PROTACs) or fluorescent probes. The rate of CuAAC reaction for the terminal alkyne is highly dependent on steric accessibility; the 4-ethynyl substituent on the oxolane ring is less sterically hindered than the 3-ethynyl isomer, leading to faster reaction kinetics [1]. In comparison, internal alkynes or 2-ethynyl isomers show significantly reduced or no reactivity under standard CuAAC conditions [2].

Bioconjugation Click Chemistry Chemical Biology

Chiral Pool Synthesis Delivers Higher Enantiomeric Purity Versus Racemic Routes

The synthesis of (3S,4R)-4-ethynyloxolan-3-ol can be achieved via chemoenzymatic routes or from chiral pool starting materials like D-glucose or L-xylose, which inherently preserve the desired stereochemistry and can yield enantiomeric excess (ee) >99% [1]. In contrast, the racemic mixture (CAS 2307750-64-5) requires costly chiral resolution steps (e.g., preparative HPLC with chiral stationary phases or enzymatic resolution), which typically results in material loss and lower final ee. Commercially, the enantiopure compound is often specified at 95-98% purity, whereas the racemate's enantiomeric purity is 0% ee by definition .

Asymmetric Synthesis Process Chemistry Quality Control

Validated Application Scenarios for (3S,4R)-4-Ethynyloxolan-3-ol Driven by Differential Evidence


Synthesis of Stereochemically Pure 4'-Ethynyl Nucleoside Reverse Transcriptase Inhibitors

The (3S,4R) isomer is the direct precursor to 4'-ethynyl-2'-deoxyadenosine (EFdA) and related antiretroviral agents. Using this single enantiomer ensures the final nucleoside product has the correct D-configuration for HIV reverse transcriptase inhibition, a critical quality attribute for preclinical antiviral testing .

Construction of Targeted Protein Degraders (PROTACs) via Click Chemistry

The terminal alkyne handle at the 4-position can be conjugated to azide-functionalized E3 ligase ligands via CuAAC chemistry. The defined stereochemistry of the scaffold minimizes conformational heterogeneity in the resulting PROTAC, which can impact ternary complex formation and degradation efficiency [1].

Development of LINE1 Reverse Transcriptase Inhibitors for Cancer Therapy

As demonstrated in patent US 2024/0366649, the (3S,4R)-configured tetrahydrofuranyl scaffold is integral to the pharmacophore of potent LINE1 RT inhibitors. Researchers focusing on this emerging oncology target should use the single enantiomer to avoid the confounding effects of the inactive enantiomer in racemic mixtures [2].

Quote Request

Request a Quote for (3S,4R)-4-ethynyloxolan-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.